4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
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Description
This compound is a derivative of imidazo[1,2-b]pyridazine . It has been discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 can lead to downstream effects on cell growth, differentiation, and apoptosis .
Result of Action
The compound inhibits the enzymatic activity of TAK1 at nanomolar concentrations . It has been shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM . These results suggest that the compound has the potential to be translated into anti-multiple myeloma therapeutics .
Biochemical Analysis
Biochemical Properties
The compound 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has been found to inhibit the transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Cellular Effects
In the context of multiple myeloma, a type of blood cancer, this compound has shown promising effects. The compound inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of TAK1. This compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .
Properties
IUPAC Name |
2-cyclopropyl-6-(piperidin-4-ylmethoxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-12(1)13-9-19-14(17-13)3-4-15(18-19)20-10-11-5-7-16-8-6-11/h3-4,9,11-12,16H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYQTIQDLZHYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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